molecular formula C8H7BrN4O B8690880 6-bromo-1H-indazole-4-carbohydrazide

6-bromo-1H-indazole-4-carbohydrazide

Cat. No.: B8690880
M. Wt: 255.07 g/mol
InChI Key: UPBGCICNZXGZEU-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-4-carbohydrazide (CAS: 1369042-49-8) is a brominated indazole derivative featuring a carbohydrazide (-CONHNH₂) substituent at the 4-position of the heterocyclic core. Its molecular formula is C₈H₇BrN₄O, with a molecular weight of 255.08 g/mol . The compound is of interest in medicinal chemistry due to the electrophilic bromine atom (enhancing lipophilicity and halogen bonding) and the carbohydrazide group, which can participate in hydrogen bonding and metal coordination. It is commercially available for research purposes, primarily in drug discovery pipelines .

Properties

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-1H-indazole-4-carbohydrazide

InChI

InChI=1S/C8H7BrN4O/c9-4-1-5(8(14)12-10)6-3-11-13-7(6)2-4/h1-3H,10H2,(H,11,13)(H,12,14)

InChI Key

UPBGCICNZXGZEU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(=O)NN)C=NN2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural analogs of 6-bromo-1H-indazole-4-carbohydrazide, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
6-Bromo-1H-indazole-4-carbohydrazide 4-CONHNH₂, 6-Br C₈H₇BrN₄O 255.08 High hydrogen-bonding potential, moderate solubility in polar solvents Drug discovery, enzyme inhibition studies
6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid 4-COOH, 1-isopropyl, 6-Br C₁₁H₁₁BrN₂O₂ 283.13 Enhanced steric bulk, acidic carboxyl group (pKa ~4.5) Crystallography, kinase inhibitors
6-Bromo-4-methyl-1H-indazole 4-CH₃, 6-Br C₈H₇BrN₂ 211.05 Lipophilic, low polarity Intermediate in organic synthesis
6-Bromo-4-nitro-1H-indazole 4-NO₂, 6-Br C₇H₄BrN₃O₂ 242.03 Electron-withdrawing nitro group, planar structure Anticancer agent synthesis
6-Bromo-4-methoxy-1H-indazole 4-OCH₃, 6-Br C₈H₇BrN₂O 227.06 Methoxy group enhances solubility, moderate bioavailability Antimicrobial research

Key Research Findings

Crystallographic Behavior
  • The carbohydrazide group in the title compound is expected to form hydrogen-bonded dimers, akin to 6-bromo-4-hydrazinylidene benzothiazine derivatives, which exhibit N–H···O and N–H···N interactions stabilizing crystal lattices . In contrast, the carboxylic acid analog () may form salt bridges or coordinate with metal ions due to its acidic proton.
Bioactivity and Solubility
  • Carbohydrazide vs. Carboxylic Acid: The carbohydrazide group offers dual hydrogen bond donors (NH–NH₂), enhancing interactions with biological targets like enzymes or receptors. The carboxylic acid analog, while more acidic, may exhibit lower membrane permeability .
  • Nitro vs.

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